3-Acetylphenethyl indolizine-6-carboxylate
Description
3-Acetylphenethyl indolizine-6-carboxylate is an indolizine derivative featuring a phenethyl group substituted with an acetyl moiety at position 3 and a carboxylate ester at position 6 of the indolizine core. The acetylphenethyl substituent at position 3 introduces steric bulk and electron-withdrawing effects, which may influence solubility, reactivity, and pharmacological interactions. The carboxylate ester at position 6 enhances lipophilicity, a critical factor in membrane permeability and bioavailability.
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-(3-acetylphenyl)ethyl indolizine-6-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-14(21)16-5-2-4-15(12-16)9-11-23-19(22)17-7-8-18-6-3-10-20(18)13-17/h2-8,10,12-13H,9,11H2,1H3 |
InChI Key |
ATOKIMUEDFGAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CCOC(=O)C2=CN3C=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Acetylphenethyl indolizine-6-carboxylate typically involves multi-step organic reactions. One common method is the 1,3-dipolar cycloaddition reaction between pyridinium salts and dipolarophiles, which is widely used for the synthesis of indolizines . The reaction conditions often include the use of activated alkenes or alkynes, with reagents such as sodium acetate and solvents like acetonitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
3-Acetylphenethyl indolizine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Acetylphenethyl indolizine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic effects are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Acetylphenethyl indolizine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The indolizine core can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The acetylphenethyl and carboxylate groups may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-acetylphenethyl indolizine-6-carboxylate with structurally related indolizine derivatives, focusing on substituents, physicochemical properties, and biological activities.
Structural and Functional Analysis
Substituent Effects: Electron-Withdrawing Groups: Compounds like 2l (4-chlorobenzoyl) and I (benzoyl) exhibit reduced electron density at the indolizine core, enhancing electrophilic reactivity. In contrast, the acetylphenethyl group in the target compound may balance steric hindrance and electronic effects .
Spectroscopic Trends :
- $^1$H NMR data for methyl/ethyl esters (e.g., δ 2.37 ppm for CH$_3$ in 2l ) and aromatic protons (δ 7.4–7.8 ppm) align with indolizine derivatives. The target compound’s acetyl group would likely show a singlet near δ 2.3–2.5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
